2-甲基丁醛 2,4-二硝基苯腙

描述

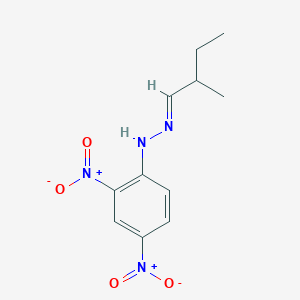

2-Methylbutanal 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C10H10N4O4 . It is also known as 2-Butenal, (2,4-dinitrophenyl)hydrazone and trans-2-Butenal 2,4-dinitrophenylhydrazone . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 2-Methylbutanal 2,4-Dinitrophenylhydrazone and similar compounds involves the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine . The structures of the synthesized compounds are determined through spectroscopic techniques such as EI MS, &1H NMR . The experimental results demonstrate that the compounds are successfully synthesized .

Molecular Structure Analysis

The molecular structure of 2-Methylbutanal 2,4-Dinitrophenylhydrazone is determined using Density Functional Theory (DFT) calculations . These calculations optimize the molecular geometry and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds . The charge transfer within the molecule and favorable sites for the electrophilic and nucleophilic attack are also explored .

Chemical Reactions Analysis

The reaction of 2-Methylbutanal 2,4-Dinitrophenylhydrazone with aldehydes and ketones is an addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

科学研究应用

在乳制品中的鉴定

2-甲基丁醛 2,4-二硝基苯腙有助于鉴定乳制品中的挥发性羰基化合物。研究表明,当酪蛋白溶液受热时,会生成 2-甲基丁醛等化合物,它们与乳制品中的热致风味化合物有关 (Nakanishi & Itoh, 1967)。

色谱分析

该化合物在色谱分析中也很重要。使用玻璃毛细管色谱柱对羰基化合物及其 2,4-二硝基苯腙进行气相色谱分离已被探索,表明其在分析汽车尾气和香烟烟雾等复杂混合物中很有用 (Hoshika & Takata, 1976)。

异构化研究

已经对空气中不对称醛和酮中 2,4-二硝基苯腙的异构化进行了研究。这项研究强调了在使用 2,4-二硝基苯腙涂层固体吸附剂采样器时异构化对色谱结果准确性的影响 (Binding, Müller, & Witting, 1996)。

食品工业应用

在食品工业中,该化合物有助于识别经伽马辐射处理的肉类脂肪和风味不佳的牛奶中的挥发性羰基化合物。它有助于了解食品加工和储存过程中发生的化学变化 (Witting & Schweigert, 1958), (Woods & Aurand, 1963)。

分析化学

该化合物在分析化学中对于分离和定量测定各种材料中的羰基化合物至关重要。例如,文献记载了其在高效液相色谱中用作 2,4-二硝基苯腙分离羰基化合物,为低分子量醛和酮的定量分析提供了一种方法 (Selim, 1977)。

医学研究

在医学研究中,4,4'-二羟基二苯甲酮-2,4-二硝基苯腙等衍生物已显示出在癌症治疗中的潜力。已经对这些化合物的合成和抗癌特性进行了研究,显示出最小的毒性和有希望的治疗效果 (Morgan et al., 2003)。

生化研究

生化研究已采用 2-甲基丁醛 2,4-二硝基苯腙来识别代谢途径中的中间体,例如从蛋氨酸中生物合成乙烯 (Billington, Golding, & Primrose, 1979)。

作用机制

The mechanism of action of 2-Methylbutanal 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction . The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

安全和危害

2-Methylbutanal 2,4-Dinitrophenylhydrazone is a flammable solid and may be harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound . After handling, skin should be washed thoroughly and eating, drinking, or smoking should be avoided .

未来方向

The future directions for the study of 2-Methylbutanal 2,4-Dinitrophenylhydrazone could involve the optimization of its synthesis under carbon dioxide pressure . Additionally, the study of its antimicrobial resistant modulatory activity against some ESKAPE human pathogens could be a potential area of research .

属性

IUPAC Name |

N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNWUTZYPFHFCR-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497388 | |

| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbutanal 2,4-Dinitrophenylhydrazone | |

CAS RN |

1646-99-7 | |

| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)